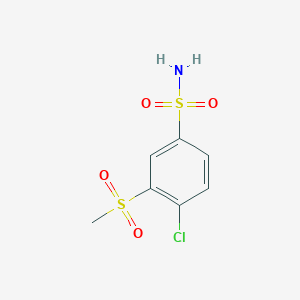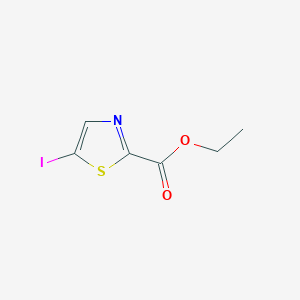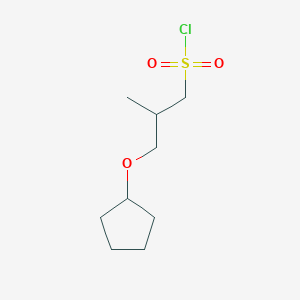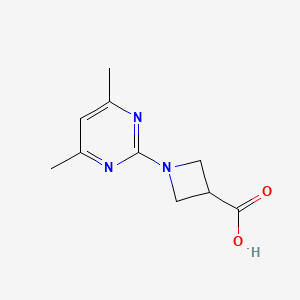
4-Chloro-3-methanesulfonylbenzene-1-sulfonamide
Overview
Description
4-Chloro-3-methanesulfonylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H8ClNO4S2 and a molecular weight of 269.73 . It is used in various industries and research fields.
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methanesulfonylbenzene-1-sulfonamide consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
4-Chloro-3-methanesulfonylbenzene-1-sulfonamide is a powder that is stored at room temperature .Scientific Research Applications
Stereoselective Microbial Reduction
A study by Patel et al. (1993) focused on the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to produce a chiral intermediate, showcasing its potential application in the synthesis of beta-receptor antagonists like d-sotalol. This process achieved high reaction yields and optical purities using microorganisms, highlighting an efficient biocatalytic approach to produce pharmacologically relevant intermediates Patel, R. N., Banerjee, A., McNamee, C., & Szarka, L. (1993). Applied Microbiology and Biotechnology.
Computational Chemistry for Reactivity Prediction
Fu et al. (2021) utilized computational chemistry to predict the reactivity of sulfonamide antibiotics, including those related to 4-Chloro-3-methanesulfonylbenzene-1-sulfonamide, in environmental pollutants. Their systematic strategy demonstrated the tool's effectiveness in uncovering reaction mechanisms and reactive sites, which can aid in managing and mitigating the environmental impact of such compounds Fu, W., Xia, G., Zhang, Y., Hu, J., Wang, Y., Li, J., Li, X.-Y., & Li, B. (2021). Water Research.
Novel Carbonic Anhydrase Inhibitors
Research by Sapegin et al. (2018) introduced a new class of [1,4]oxazepine-based primary sulfonamides, derived from 4-Chloro-3-nitrobenzenesulfonamide, with potent inhibitory effects on human carbonic anhydrases. These findings suggest potential therapeutic applications, especially in treating conditions where inhibition of carbonic anhydrase is beneficial Sapegin, A., Kalinin, S., Angeli, A., Supuran, C., & Krasavin, M. (2018). Bioorganic Chemistry.
Structural Studies of Derivatives
Dey et al. (2015) conducted structural studies on nimesulide triazole derivatives, including those related to 4-Chloro-3-methanesulfonylbenzene-1-sulfonamide, revealing insights into their molecular interactions and potential for drug development. Their work highlights the importance of structural analysis in understanding the pharmacological properties of new compounds Dey, T., Ghosh, S., Mareddy, J., Anireddy, J., Pal, S., & Mukherjee, A. K. (2015). CrystEngComm.
Safety And Hazards
The safety information for 4-Chloro-3-methanesulfonylbenzene-1-sulfonamide indicates that it has a GHS07 and GHS08 pictogram. The signal word is “Warning”. The hazard statements include H302 and H361. The precautionary statements include P201, P202, P264, P270, P281, P301+P312, P308+P313, P330, P405, and P501 .
properties
IUPAC Name |
4-chloro-3-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-14(10,11)7-4-5(15(9,12)13)2-3-6(7)8/h2-4H,1H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLRACTVZZVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methanesulfonylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)


![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)